molecular formula C5H4N4O B1628750 [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 63206-77-9

[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

Cat. No. B1628750
CAS RN: 63206-77-9
M. Wt: 136.11 g/mol
InChI Key: ZCVBEVJBVLYBBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” is a chemical compound that has been studied for its potential applications in various fields. It is a type of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivative . These compounds have been found to inhibit CDK2, a target for cancer treatment .


Synthesis Analysis

The synthesis of “[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” involves the reaction of diethyl aminomethylenemalonates in ethanol in the presence of sodium ethylate . This reaction leads to the formation of mesoionic 1,2,4-triazolo[4,3-a]pyrimidin-5-ones .


Molecular Structure Analysis

The molecular structure of “[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” has been confirmed by various techniques such as elemental analysis, mass spectrometry, 1H–1H NOESY, 1H–13C HMBC, and HSQC correlation spectra . The structure of the compound was also indicated by the X-ray diffraction structural analysis .


Chemical Reactions Analysis

The chemical reactions involving “[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” include its formation from diethyl aminomethylenemalonates . Other reactions include its interaction with hydrazonoyl chlorides .

Scientific Research Applications

Biological Activities and Medicinal Chemistry

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) represent an important class of compounds with a wide range of biological activities. These activities include antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. The structural versatility of TPs has made them a focal point in medicinal chemistry research, leading to the development of new drugs and therapeutic agents (Pinheiro et al., 2020).

Coordination Compounds and Therapeutic Potential

Research has also focused on the development of coordination compounds with 1,2,4-triazolo[1,5-a]pyrimidines. These compounds exhibit interesting structural chemistry and have shown exciting therapeutic properties, including anticancer, antiparasitic, and antibacterial activities. Their potential as prodrugs with higher therapeutic efficacy than currently available medications has been a subject of particular interest (Łakomska & Fandzloch, 2016).

Antimicrobial and Antiepileptic Activities

Novel [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been synthesized and evaluated for their anti-epileptic activities, showing promising results in models of hyper excitability in primary cultured neocortical neurons. This demonstrates the compound's relevance in the development of new antiepileptic drugs (Ding et al., 2019).

Synthetic Approaches and Chemical Properties

The synthesis and characterization of [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been extensively studied, highlighting various synthetic routes and the chemical properties of these compounds. Such research underpins the development of new materials with potential applications in diverse fields, including pharmaceuticals and agrochemicals (Fizer & Slivka, 2016).

Future Directions

The future directions for the study of “[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” could include further exploration of its potential applications in cancer treatment, given its ability to inhibit CDK2 . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-8-7-4-6-2-1-3-9(4)5/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVBEVJBVLYBBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)NN=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608590
Record name [1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

CAS RN

63206-77-9
Record name [1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
Reactant of Route 2
[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
Reactant of Route 5
Reactant of Route 5
[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
Reactant of Route 6
[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.